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[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile Documentation Hub

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  • Product: [1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Cyano-[1,2,4]triazolo[1,5-a]pyridine Molecular Structure

This in-depth technical guide details the molecular structure, synthesis, and medicinal chemistry applications of 2-cyano-[1,2,4]triazolo[1,5-a]pyridine . Executive Summary The 2-cyano-[1,2,4]triazolo[1,5-a]pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the molecular structure, synthesis, and medicinal chemistry applications of 2-cyano-[1,2,4]triazolo[1,5-a]pyridine .

Executive Summary

The 2-cyano-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a critical pharmacophore in modern drug discovery, functioning as a bioisostere for purines and quinazolines. Distinguished by its fused bicyclic nitrogen-rich core, this molecule offers unique electronic properties where the electron-deficient triazole ring modulates the reactivity of the fused pyridine system. The C2-nitrile group serves as a versatile "warhead" for covalent inhibition or as a synthetic handle for late-stage diversification into tetrazoles, amides, and amines. This guide provides a comprehensive analysis of its synthesis, reactivity, and application in kinase inhibition (e.g., JAK2) and adenosine receptor antagonism.

Structural Analysis & Electronic Properties

The [1,2,4]triazolo[1,5-a]pyridine core is a planar, aromatic system containing a bridgehead nitrogen at position 4.

  • Aromaticity: The system possesses 10

    
    -electrons, satisfying Hückel's rule. The bridgehead nitrogen contributes a lone pair to the 
    
    
    
    -system, ensuring aromatic stability.
  • Dipole Moment: The arrangement of three nitrogen atoms creates a significant dipole, influencing solubility and binding affinity in protein pockets.

  • C2-Cyano Influence: The electron-withdrawing nitrile group at position 2 significantly lowers the LUMO energy of the system, making the core more susceptible to nucleophilic attack, particularly at the C5 and C7 positions, while deactivating the ring toward electrophilic substitution compared to the unsubstituted parent.

Numbering Scheme

The standard IUPAC numbering for this fused system is critical for accurate derivatization:

  • Positions 1, 3, 4: Nitrogen atoms (N4 is the bridgehead).

  • Position 2: Carbon atom in the triazole ring (site of the cyano group).

  • Positions 5, 6, 7, 8: Carbon atoms in the pyridine ring.

Synthetic Pathways

Two primary strategies exist for constructing the 2-cyano-[1,2,4]triazolo[1,5-a]pyridine scaffold: the stepwise cyclization via 2-aminopyridine (Method A) and the functional group interconversion from carboxylates (Method B).

Method A: De Novo Cyclization (The Ethoxycarbonyl Isothiocyanate Route)

This is the most robust method for establishing the 2-functionalized core.

  • Thiourea Formation: Reaction of 2-aminopyridine with ethoxycarbonyl isothiocyanate yields the N-ethoxycarbonyl-N'-(2-pyridyl)thiourea intermediate.

  • Cyclization: Treatment with hydroxylamine hydrochloride in a basic medium (e.g., diisopropylethylamine) effects cyclization to ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate .

  • Amidation: Aminolysis of the ester using aqueous ammonia or methanolic ammonia yields the carboxamide .

  • Dehydration: The final step involves the dehydration of the primary amide using phosphorous oxychloride (

    
    ) or trifluoroacetic anhydride (TFAA) to generate the 2-cyano  derivative.
    
Method B: Direct Oxidative Cyclization

Recent advances utilize oxidative C-H amination strategies.

  • Reagents: 2-Aminopyridine + N-cyano-N'-phenyl-O-ethylisourea (or similar cyano-transfer reagents).

  • Catalyst: Copper(II) or hypervalent iodine (PIFA) mediated oxidative N-N bond formation.

  • Note: While efficient for 2-aryl derivatives, installing a 2-cyano group directly via this method is synthetically challenging due to the lability of the cyano group under oxidative radical conditions.

Graphviz Diagram: Synthetic Logic

Synthesis AP 2-Aminopyridine Thiourea N-(2-pyridyl)thiourea Intermediate AP->Thiourea + ECITC RT, 12h ECITC Ethoxycarbonyl isothiocyanate Ester Ethyl [1,2,4]triazolo [1,5-a]pyridine-2-carboxylate Thiourea->Ester NH2OH·HCl Cyclization Amide 2-Carboxamide Derivative Ester->Amide NH3 / MeOH Aminolysis Nitrile 2-Cyano-[1,2,4]triazolo [1,5-a]pyridine Amide->Nitrile POCl3 or TFAA Dehydration

Caption: Stepwise synthesis of the 2-cyano derivative from 2-aminopyridine via the carboxylate intermediate.

Chemical Reactivity & Derivatization

The 2-cyano group acts as a pivotal branch point for SAR (Structure-Activity Relationship) exploration.

Nitrile Transformations
  • [3+2] Cycloaddition: Reaction with sodium azide (

    
    ) and ammonium chloride yields the 2-(1H-tetrazol-5-yl)  derivative. This tetrazole is a bioisostere of a carboxylic acid, offering improved metabolic stability and bioavailability.
    
  • Pinner Reaction: Acid-catalyzed reaction with alcohols converts the nitrile to imidate esters, precursors for oxadiazoles.

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) reduces the nitrile to the 2-aminomethyl group, a key motif for enhancing solubility.

Core Functionalization
  • Electrophilic Substitution: The C8 position is the most electron-rich site on the pyridine ring. Halogenation (e.g., NBS/NIS) at C8 allows for subsequent Suzuki-Miyaura or Sonogashira couplings.

  • Nucleophilic Substitution: If a leaving group (e.g., Cl, Br) is pre-installed at C5 or C7, the electron-withdrawing nature of the triazole ring facilitates

    
     reactions with amines or alkoxides.
    
Graphviz Diagram: Reactivity Map

Reactivity Core 2-Cyano-[1,2,4]triazolo [1,5-a]pyridine Tetrazole Tetrazole Derivative (Acid Bioisostere) Core->Tetrazole NaN3, NH4Cl DMF, 100°C Amine 2-Aminomethyl Derivative Core->Amine H2, Pd/C or LiAlH4 Amide Primary Amide (Hydrolysis) Core->Amide H2O2, NaOH or H2SO4 C8_Sub 8-Halo Derivative (via Electrophilic Sub.) Core->C8_Sub NBS or NIS (Regioselective at C8)

Caption: Divergent synthesis pathways from the 2-cyano core, illustrating its utility as a chemical handle.

Experimental Protocol: Synthesis of 2-Cyano-[1,2,4]triazolo[1,5-a]pyridine

The following protocol is a standardized procedure based on the dehydration of the primary amide precursor.

Objective: Synthesis of 2-cyano-[1,2,4]triazolo[1,5-a]pyridine from [1,2,4]triazolo[1,5-a]pyridine-2-carboxamide.

Materials
  • Precursor: [1,2,4]triazolo[1,5-a]pyridine-2-carboxamide (1.0 equiv)

  • Reagent: Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Base: Pyridine or Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Workup: Sodium bicarbonate (

    
    ), Brine, Ethyl Acetate.
    
Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve [1,2,4]triazolo[1,5-a]pyridine-2-carboxamide (1.62 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add pyridine (1.6 mL, 20 mmol) followed by the dropwise addition of TFAA (1.7 mL, 12 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion by TLC (mobile phase: 50% EtOAc/Hexanes; Product

    
     ~ 0.6).
    
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (50 mL) and stir vigorously for 10 minutes.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
  • Yield: Expect a white to off-white solid (approx. 1.1 g, 75-80% yield).

Safety Note: TFAA is corrosive and moisture-sensitive. Perform all operations in a fume hood.

Medicinal Chemistry Applications

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibition.[1]

JAK2 Inhibition

The scaffold serves as a template for Janus Kinase 2 (JAK2) inhibitors. The nitrogen at position 3 (N3) and the nitrogen at position 4 (N4) often engage in critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

  • Case Study: CEP-33779.[1] Although substituted at C2 and C8, the core planarity allows for deep penetration into the hydrophobic pocket. The 2-cyano group, in analogs, can target cysteine residues for covalent inhibition.

Adenosine Receptor Antagonists

The structural similarity to adenine allows these derivatives to bind with high affinity to Adenosine


 receptors. The 2-cyano group can mimic the electronic properties of the ribose ring oxygen or interact with non-conserved residues to achieve subtype selectivity.
Data Summary: Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Weight 144.13 g/mol Fragment-based drug design (FBDD)
cLogP ~0.5 - 1.0High water solubility; good oral bioavailability
TPSA ~54 ŲExcellent membrane permeability
H-Bond Acceptors 4Hinge binding capability
H-Bond Donors 0Reduced desolvation penalty

References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyridines : Huntsman, E., Balsells, J. "Synthesis of [1,2,4]triazolo[1,5-a]pyridines from 2-aminopyridines."[2] European Journal of Organic Chemistry, 2005.[2] Link

  • Medicinal Chemistry of the Scaffold : "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." PMC (NIH). Link(Note: Discusses the closely related pyrimidine scaffold, establishing the bioisostere logic).

  • JAK2 Inhibitor Discovery : "A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2." Journal of Medicinal Chemistry. Link

  • Patent Reference : US Patent 10,815,231 B2. "[1,2,4] triazolo [1,5-a] pyridine derivative and preparation method." Link

  • Commercial Availability of Precursor : [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid.[3] MySkinRecipes / Chemical Suppliers. Link

Sources

Exploratory

Technical Guide: [1,2,4]Triazolo[1,5-a]pyridine Scaffold Bioisostere Applications

Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a critical chemotype in modern medicinal chemistry, serving as a robust bioisostere for quinolines, isoquinolines, and purines.[1] Its unique fused...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a critical chemotype in modern medicinal chemistry, serving as a robust bioisostere for quinolines, isoquinolines, and purines.[1] Its unique fused bicyclic architecture—comprising a pyridine ring fused to a 1,2,4-triazole—offers distinct physicochemical advantages, including enhanced aqueous solubility, reduced lipophilicity (LogP), and a specific hydrogen bond acceptor profile that minimizes metabolic liability at the bridgehead nitrogen.

This guide provides a technical analysis of the scaffold’s bioisosteric utility, focusing on its application in Janus Kinase (JAK) inhibition, its thermodynamic stability relative to isomeric forms, and validated synthetic protocols.

Physicochemical Profile & Bioisosteric Rationale[2]

The "Bridgehead" Advantage

The primary driver for selecting the [1,2,4]triazolo[1,5-a]pyridine scaffold over the analogous quinoline or isoquinoline is metabolic stability.

  • Quinoline Liability: The nitrogen atom in quinolines is susceptible to N-oxidation by cytochrome P450 enzymes (particularly CYP3A4), creating metabolic soft spots.

  • Triazolopyridine Solution: In the [1,5-a] fused system, the bridgehead nitrogen (N1) is chemically distinct. It is part of the pi-electron system of the triazole ring, significantly reducing its basicity and nucleophilicity compared to the pyridine nitrogen in quinoline. This steric and electronic environment effectively blocks N-oxidation at this position.

Purine Mimicry

The scaffold is isoelectronic with purine , making it an excellent template for ATP-competitive kinase inhibitors and adenosine receptor antagonists. Unlike purines, which often require complex ribose attachment or extensive protection strategies during synthesis, the triazolopyridine core offers a simplified, stable platform that retains the critical N-1 and N-3 H-bond acceptor motifs required for hinge region binding in kinases.

Thermodynamic Stability: The Dimroth Rearrangement

A critical consideration for the medicinal chemist is the isomerization between the [1,2,4]triazolo[4,3-a]pyridine (kinetic product) and the [1,2,4]triazolo[1,5-a]pyridine (thermodynamic product).

Under basic or thermal conditions, the [4,3-a] isomer undergoes the Dimroth Rearrangement to form the more stable [1,5-a] isomer. This rearrangement is driven by the higher resonance energy of the [1,5-a] system. Understanding this mechanism is vital to ensure regioisomeric purity during scale-up.

Dimroth_Rearrangement cluster_0 Kinetic Isomer cluster_1 Intermediate cluster_2 Thermodynamic Isomer A [1,2,4]Triazolo[4,3-a]pyridine (Less Stable) B Ring Opening (Iminopyridine Intermediate) A->B OH- / Heat C [1,2,4]Triazolo[1,5-a]pyridine (More Stable) B->C Recyclization

Figure 1: The Dimroth Rearrangement mechanism. The kinetic [4,3-a] isomer rearranges to the thermodynamic [1,5-a] isomer via ring opening and recyclization.

Case Study: Selective JAK1 Inhibition (Filgotinib)[3]

The most prominent application of this scaffold is Filgotinib (GLPG0634) , a selective JAK1 inhibitor for rheumatoid arthritis and Crohn's disease.[2]

Structural Logic

Early JAK inhibitors (e.g., Tofacitinib) were pan-JAK inhibitors, affecting JAK1, JAK2, and JAK3. Inhibition of JAK2 is associated with anemia and neutropenia due to its role in erythropoietin (EPO) signaling.

  • Scaffold Selection: The [1,2,4]triazolo[1,5-a]pyridine core was chosen to orient the molecule within the ATP-binding pocket of JAK1.

  • Selectivity Filter: The addition of a cyclopropanecarboxamide moiety at the C2 position was the breakthrough SAR finding. This group exploits subtle differences in the solvent-exposed regions of the JAK1 vs. JAK2 active sites, providing ~30-fold selectivity for JAK1.

SAR Summary Data
Compound VariantCore ScaffoldC2 SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK1/JAK2)
Hit Compound TriazolopyridineMethyl4530~1.5x
Analogue A ImidazopyridineCyclopropyl12080~1.5x
Analogue B TriazolopyridinePhenyl1052x
Filgotinib Triazolopyridine Cyclopropanecarboxamide 10 280 28x

Note: Data represents aggregated trends from discovery literature (Menet et al., J. Med. Chem).[3][4][5][6][7][8][9][10][11]

Synthetic Architectures & Protocols

To access the [1,2,4]triazolo[1,5-a]pyridine core, two primary methodologies are recommended based on substrate availability and functional group tolerance.

Protocol A: Oxidative Cyclization (Metal-Free)

This method is preferred for late-stage functionalization or when avoiding transition metals is necessary. It utilizes Phenyliodine(III) diacetate (PIFA) to promote N-N bond formation.

Mechanism:

  • Formation of the N-(pyridin-2-yl)amidine from 2-aminopyridine.

  • PIFA-mediated oxidative closure.

Step-by-Step Protocol:

  • Amidine Formation: Dissolve 2-aminopyridine (1.0 eq) and the appropriate nitrile (1.2 eq) in anhydrous 1,4-dioxane. Add CuCl (0.1 eq) and reflux for 12 hours under

    
    . Note: This step installs the C2 substituent.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with

    
    , dry over 
    
    
    
    , and concentrate.
  • Oxidative Cyclization: Redissolve the crude amidine in

    
     (0.1 M). Cool to 0°C.
    
  • Reagent Addition: Add PIFA (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC/LCMS.

  • Purification: Quench with sat.

    
    . Extract with DCM. Purify via silica gel chromatography (0-10% MeOH in DCM).
    
Protocol B: The "Classic" Route (N-Amination)

Ideal for generating the parent scaffold or C2-unsubstituted derivatives.

Step-by-Step Protocol:

  • Reagents: 2-Aminopyridine (10 mmol), DMF-DMA (12 mmol).

  • Formamidine Formation: Reflux 2-aminopyridine in DMF-DMA for 4 hours. Concentrate to remove methanol and excess DMF-DMA.

  • Cyclization: Dissolve the residue in MeOH. Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) and Pyridine (2.0 eq).

  • Conditions: Stir at RT for 16 hours.

  • Isolation: The product often precipitates. Filter and wash with cold MeOH. If soluble, evaporate and recrystallize from EtOH.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the divergence between kinetic and thermodynamic products.

Synthesis_Workflow Start Starting Material: 2-Aminopyridine Route1 Route A: Oxidative Cyclization (via Amidine) Start->Route1 Route2 Route B: Hydrazide Condensation (via 2-Hydrazinopyridine) Start->Route2 Inter1 Intermediate: N-(pyridin-2-yl)amidine Route1->Inter1 Inter2 Intermediate: Acyl Hydrazide Route2->Inter2 Cycl1 Reagent: PIFA or Cu(OAc)2 Inter1->Cycl1 Cycl2 Reagent: POCl3 or SOCl2 Inter2->Cycl2 Prod1 Product: [1,2,4]Triazolo[1,5-a]pyridine (Direct Formation) Cycl1->Prod1 N-N Bond Formation Prod2 Kinetic Product: [1,2,4]Triazolo[4,3-a]pyridine Cycl2->Prod2 Dehydrative Cyclization Rearrange Dimroth Rearrangement (Base/Heat) Prod2->Rearrange Rearrange->Prod1

Figure 2: Synthetic decision matrix. Route A provides direct access to the target scaffold, while Route B often requires a subsequent rearrangement step.

References

  • Menet, C. J., et al. (2014). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 57(22), 9323–9342. Link

  • Zheng, X., et al. (2014). "PIFA-Mediated Intramolecular Annulation via Direct Metal-Free Oxidative N-N Bond Formation: Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." The Journal of Organic Chemistry, 79(10), 4687–4693. Link

  • Huntsman, E., & Balsells, J. (2005). "Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." European Journal of Organic Chemistry, 2005(17), 3761–3765. Link

  • El-Gazzar, A. R., et al. (2009). "Synthesis and biological evaluation of some new [1,2,4]triazolo[1,5-a]pyridine derivatives as potential anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry, 44(12), 4931-4938. Link

  • Nagasawa, H., et al. (2009). "Copper-Catalyzed Oxidative Biaryl Coupling of N-(Pyridin-2-yl)benzimidamides." Journal of the American Chemical Society, 131(42), 15080–15081. Link

Sources

Foundational

Technical Deep Dive: 2-Cyano vs. 8-Cyano [1,2,4]Triazolo[1,5-a]pyridine Isomers

Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in JAK inhibitors (e.g., Filgotinib). However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in JAK inhibitors (e.g., Filgotinib). However, the regiochemistry of substituents—specifically the cyano (-CN) group—drastically alters the physicochemical properties, synthetic accessibility, and binding kinetics of the molecule.

This guide delineates the critical differences between the 2-cyano and 8-cyano isomers. While they share the same molecular formula, they represent distinct chemical entities: the 2-cyano isomer typically functions as a solvent-exposed "warhead" or linker attachment point, whereas the 8-cyano isomer often acts as a critical steric modulator within the ATP-binding pocket, influencing the scaffold's susceptibility to the Dimroth rearrangement.

Structural & Electronic Divergence[1]

To understand the reactivity differences, one must first master the numbering and electronic bias of the "aza-indolizine" system.

Numbering System

The IUPAC numbering for [1,2,4]triazolo[1,5-a]pyridine starts at the bridgehead nitrogen and proceeds around the five-membered ring first.

  • Position 2: Located on the five-membered triazole ring, between the two non-bridgehead nitrogens.

  • Position 8: Located on the six-membered pyridine ring, adjacent to the bridgehead nitrogen (the peri-position).

Electronic Bias (The Aza-Indolizine Effect)

This bicyclic system is not electronically uniform. It functions as a 10-π electron aromatic system where the five-membered ring is relatively electron-rich (anionic character) and the six-membered ring is electron-deficient (cationic character).

Feature2-Cyano Isomer8-Cyano Isomer
Location Electron-rich Triazole RingElectron-deficient Pyridine Ring
Electronic Effect Pulls density from an already rich ring; stabilizes the system.Exacerbates electron deficiency of the pyridine ring; increases susceptibility to nucleophilic attack at C5/C7.
Steric Environment Accessible; Solvent Exposed.Sterically Crowded (interaction with N1 lone pair).
Primary Role Linear extension / Electrophilic trap.Conformation locker / Hinge binding modulator.

Synthetic Pathways: Pre- vs. Post-Functionalization

The most significant practical difference lies in their construction. The 8-cyano isomer is almost exclusively built with the cyano group already in place, whereas the 2-cyano isomer is installed after the bicyclic system is formed.

Graphviz: Comparative Synthetic Logic

SynthesisComparison cluster_0 Route A: 8-Cyano (Pre-functionalization) cluster_1 Route B: 2-Cyano (Post-functionalization) StartA 3-Cyanopyridine Derivative Hydrazine 2-Hydrazinyl- 3-cyanopyridine StartA->Hydrazine NH2NH2 Cyclization Orthoester/Acid Cyclization Hydrazine->Cyclization R-C(OEt)3 ProductA 8-Cyano-[1,2,4]triazolo [1,5-a]pyridine Cyclization->ProductA Ring Closure StartB 2-Aminopyridine InterB 2-Amino-[1,2,4]triazolo [1,5-a]pyridine StartB->InterB Ethoxycarbonyl isothiocyanate Bromo 2-Bromo-[1,2,4]triazolo [1,5-a]pyridine InterB->Bromo Sandmeyer (NaNO2, HBr) ProductB 2-Cyano-[1,2,4]triazolo [1,5-a]pyridine Bromo->ProductB Pd(0), Zn(CN)2 (Cyanation)

Figure 1: Distinct synthetic logic for regioisomers. Route A relies on pyridine precursors; Route B relies on late-stage transition metal catalysis.

Detailed Synthetic Logic
  • 8-Cyano Synthesis: The cyano group at position 3 of the pyridine starting material becomes position 8 in the fused system. This is achieved by reacting 2-chloro-3-cyanopyridine with hydrazine to form 2-hydrazinyl-3-cyanopyridine . Subsequent cyclization with an orthoester (e.g., triethyl orthoformate) closes the triazole ring.

    • Why this route? Attempting to add a cyano group to position 8 of an existing triazolopyridine is difficult due to the lack of reactivity at that position (it is not prone to SEAr).

  • 2-Cyano Synthesis: Direct cyclization to a 2-cyano derivative is unstable. The standard protocol involves synthesizing the 2-amino derivative first (using ethoxycarbonyl isothiocyanate), converting it to 2-bromo via Sandmeyer reaction, and finally performing a Rosenmund-von Braun or Pd-catalyzed cyanation .

Reactivity & Stability: The Dimroth Rearrangement

The [1,2,4]triazolo[1,5-a]pyridine scaffold is infamous for the Dimroth Rearrangement , an isomerization where the ring opens and closes to form a thermodynamically more stable isomer (often shifting substituents).

Mechanism of Instability

Under basic conditions (or heat), the bridgehead nitrogen (N1) is attacked by water/hydroxide, opening the pyrimidine ring to an intermediate. This intermediate can rotate and re-close.

  • 8-Cyano Effect: A substituent at the 8-position (peri-position) creates significant steric strain with the N1 lone pair.

    • Observation: 8-substituted isomers are often kinetically formed but may be susceptible to rearrangement to relieve this steric strain if a pathway exists. However, the electron-withdrawing nature of the 8-CN group makes the pyridine ring highly deficient, potentially accelerating ring opening by nucleophiles.

  • 2-Cyano Effect: The 2-position is far from the bridgehead. The electron-withdrawing cyano group here activates the triazole ring but does not sterically influence the N1 bridgehead. However, 2-cyano derivatives are susceptible to hydrolysis to the amide (CONH2) in vivo due to the high electrophilicity of the nitrile carbon attached to the electron-rich triazole.

Medicinal Chemistry Implications[2][3]

Binding Modes (Kinase Inhibitors)

In the context of JAK inhibitors (like Filgotinib analogues):

  • 8-Cyano (Hinge Binder): The 8-position is often buried deep in the ATP binding pocket. A cyano group here can form specific interactions with the "gatekeeper" residue or backbone NH, but it must be small enough to fit. Large groups at C8 abolish activity due to steric clash with the hinge region.

  • 2-Cyano (Solvent Front): The 2-position points towards the solvent channel. A cyano group here is often used as a linear linker or a "warhead" to engage cysteine residues (reversible covalent inhibition), though a simple nitrile is usually too unreactive for covalent bonding without specific activation.

Data Summary: Physicochemical Comparison
Property2-Cyano Isomer8-Cyano Isomer
LogP (Lipophilicity) Lower (more polar surface area exposed)Higher (internal H-bond masking)
Metabolic Liability High (Nitrile hydrolysis -> Amide)Moderate (Ring oxidation)
Solubility ModerateLow (Planar stacking favored)
Synthetic Yield ~40-60% (3 steps)~70-85% (2 steps)

Experimental Protocols

Protocol A: Synthesis of 8-Cyano-[1,2,4]triazolo[1,5-a]pyridine

Targeting the pre-functionalized pyridine route.

Reagents: 2-Chloro-3-cyanopyridine, Hydrazine hydrate (80%), Triethyl orthoformate, Ethanol.

  • Hydrazine Formation:

    • Dissolve 2-chloro-3-cyanopyridine (1.0 eq) in Ethanol (5 mL/mmol).

    • Add Hydrazine hydrate (3.0 eq) dropwise at 0°C.

    • Reflux for 4 hours. Monitor by TLC (formation of polar spot).

    • Cool to RT. The precipitate is 2-hydrazinyl-3-cyanopyridine . Filter and wash with cold ethanol.

  • Cyclization:

    • Suspend the hydrazine intermediate in Triethyl orthoformate (5.0 eq).

    • Add a catalytic amount of p-TsOH (0.1 eq).

    • Reflux at 100°C for 6 hours.

    • Workup: Cool to RT. The product usually precipitates. If not, remove excess orthoformate in vacuo and recrystallize from EtOH/Hexane.

    • Yield: Expect 75-85%.

Protocol B: Synthesis of 2-Cyano-[1,2,4]triazolo[1,5-a]pyridine

Targeting the Pd-catalyzed cyanation of the bromo-precursor.

Reagents: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine, Zn(CN)2, Pd(PPh3)4, DMF.

  • Setup:

    • In a glovebox or under strict Argon flow, charge a microwave vial with 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq), Zinc Cyanide (0.6 eq), and Pd(PPh3)4 (0.05 eq).

    • Add anhydrous DMF (degassed, 10 mL/mmol).

  • Reaction:

    • Seal the vial and heat to 120°C (Microwave) for 45 minutes or 100°C (Oil bath) for 12 hours.

    • Critical: Do not overheat, as the catalyst degrades and the nitrile can hydrolyze if trace water is present.

  • Workup:

    • Dilute with EtOAc and wash with 5% NH4OH (to remove Zinc salts) followed by brine.

    • Dry over MgSO4 and concentrate.

    • Purification: Silica gel chromatography (0-50% EtOAc in Hexanes).

    • Yield: Expect 50-65%.

References

  • Synthesis of 8-cyano derivatives: Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry & Chemical Technology. (2023).[1][2] Link

  • Dimroth Rearrangement Mechanics: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. PMC.[3] (2021). Link

  • Medicinal Chemistry (JAK Inhibitors): Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent RORγt Inverse Agonists.[4] ACS Med. Chem. Lett. (2020).[5] Link

  • General Reactivity: Synthesis of 1,2,4-triazolo[1,5-a]pyridines.[6][1][4][7][8][9][10] Organic Chemistry Portal. Link

  • Cyanation Protocols: Preparation of Cyanopyridines by Direct Cyanation. Synthesis.[3][1][5][7][9][11][12][13] (2005).[2][10] Link

Sources

Exploratory

TheTriazolo[1,5-a]pyridine Scaffold: A Technical Guide for Medicinal Chemists

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Technical Guide for Medicinal Chemists Part 1: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry Introduction to the Heterocyclic Syste...

Author: BenchChem Technical Support Team. Date: February 2026

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Technical Guide for Medicinal Chemists

Part 1: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the Heterocyclic System

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[4][5] Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with a wide array of biological targets.[2][6] This has led to the development of[1][2][3]triazolo[1,5-a]pyridine derivatives with potent anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[3][7][8]

Physicochemical Properties and Structural Features

The[1][2][3]triazolo[1,5-a]pyridine system consists of a pyridine ring fused with a 1,2,4-triazole ring. The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions with biological macromolecules. The aromatic nature of the ring system contributes to its stability and allows for various substitution patterns, enabling fine-tuning of its physicochemical and pharmacological properties.

Rationale for its Use in Drug Design

The primary rationale for the extensive use of the[1][2][3]triazolo[1,5-a]pyridine scaffold in drug design is its role as a purine bioisostere .[2][6] The size, shape, and electronic distribution of the[1][2][3]triazolo[1,5-a]pyridine core mimic those of natural purines, allowing these derivatives to effectively interact with purine-binding sites in enzymes and receptors. This bioisosteric relationship has been successfully exploited to develop inhibitors of kinases, polymerases, and other enzymes that utilize purine-based substrates or cofactors.

Part 2: Synthetic Strategies for[1][2][3]Triazolo[1,5-a]pyridine Derivatives

A variety of synthetic methodologies have been developed for the construction of the[1][2][3]triazolo[1,5-a]pyridine core, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted approaches.

Classical Cyclization Methods

A common and straightforward method involves the cyclization of N-(pyrid-2-yl)formamidoximes, derived from 2-aminopyridines, under mild conditions using reagents like trifluoroacetic anhydride.[9]

N-(pyridin-2-yl)benzimidamides can undergo intramolecular annulation to yield[1][2][3]triazolo[1,5-a]pyridines. This transformation can be mediated by reagents such as (diacetoxyiodo)benzene (PIFA) or an iodine/potassium iodide system, which facilitate the oxidative N-N bond formation.[9]

Modern Synthetic Approaches

Copper-catalyzed reactions provide an efficient route to[1][2][3]triazolo[1,5-a]pyridines through sequential N-C and N-N bond-forming oxidative coupling reactions. These methods are often tolerant of a wide range of functional groups.[9] A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless conditions has also been reported.[10]

Microwave irradiation offers a catalyst-free and environmentally friendly method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. This approach often leads to high yields in short reaction times.[11]

Synthetic_Strategies cluster_classical Classical Methods cluster_modern Modern Methods 2-Aminopyridines 2-Aminopyridines N-(Pyridin-2-yl)formamidoximes N-(Pyridin-2-yl)formamidoximes 2-Aminopyridines->N-(Pyridin-2-yl)formamidoximes Reaction with formamidoxime precursors Triazolo_Pyridine [1,2,4]Triazolo[1,5-a]pyridine Core N-(Pyridin-2-yl)formamidoximes->Triazolo_Pyridine Cyclization (e.g., TFAA) N-(Pyridin-2-yl)amidines N-(Pyridin-2-yl)amidines N-(Pyridin-2-yl)amidines->Triazolo_Pyridine Oxidative Cyclization (e.g., PIFA, I2/KI) Enaminonitriles Enaminonitriles Enaminonitriles->Triazolo_Pyridine Microwave-assisted + Benzohydrazides Benzohydrazides Benzohydrazides Azinium-N-imines Azinium-N-imines Azinium-N-imines->Triazolo_Pyridine Cu-catalyzed [3+2] Cycloaddition + Nitriles Nitriles Nitriles

Caption: Synthetic routes to the[1][2][3]triazolo[1,5-a]pyridine core.

Experimental Protocol: A General Procedure for Microwave-Assisted Synthesis

This protocol is adapted from a catalyst-free synthesis of[1][2][3]triazolo[1,5-a]pyridines.[11]

  • Reactant Preparation: In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).

  • Solvent Addition: Add dry toluene (1.5 mL) to the vial.

  • Reaction Setup: Seal the vial and place it in a microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 140 °C and maintain this temperature for the time determined by thin-layer chromatography (TLC) monitoring.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The crude product can be directly purified by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/ethyl acetate).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Anticancer Applications of[1][2][3]Triazolo[1,5-a]pyridine Derivatives

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent feature in the design of novel anticancer agents, with derivatives demonstrating activity through various mechanisms.

Mechanism-Driven Drug Design

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cancer cell growth and progression.[2] Specifically, JAK2 has emerged as a key therapeutic target in oncology.[2]

  • Rationale for Targeting JAK2: Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and other cancers. Selective inhibition of JAK2 can block this aberrant signaling, leading to reduced tumor growth.

  • Structure-Activity Relationship (SAR) Insights: For[1][2][3]triazolo[1,5-a]pyridine-based JAK2 inhibitors, substitution at the C2 nitrogen position is crucial for cellular potency. Furthermore, meta-substitution on the C2-NH-aryl moiety can confer exceptional selectivity for JAK2 over other JAK isoforms like JAK3, which is important for minimizing immunosuppressive side effects.[2]

  • Case Study: The Discovery of CEP-33779: A focused optimization program led to the discovery of CEP-33779, a novel, selective, and orally bioavailable JAK2 inhibitor based on the[1][2][3]triazolo[1,5-a]pyridine scaffold.[2]

JAK_STAT_Pathway_Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Nuclear Translocation CEP_33779 CEP-33779 ([1,2,4]triazolo[1,5-a]pyridine derivative) CEP_33779->JAK2 Inhibition

Caption: Inhibition of the JAK2-STAT signaling pathway.

Microtubules are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for anticancer drugs. Some[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been shown to interfere with tubulin dynamics.

  • The Role of Tubulin in Cancer: Microtubules form the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

  • SAR of Tubulin Inhibitors: Specific substitution patterns on the[1][2][3]triazolo[1,5-a]pyrimidine core are required for potent tubulin polymerization inhibition. For instance, certain anilino substitutions at the 2-position of a 7-(3',4',5'-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine scaffold have shown significant activity.

Phenotypic Screening and Cellular Effects

Many[1][2][3]triazolo[1,5-a]pyridine derivatives exhibit potent antiproliferative activity against a range of human cancer cell lines, including those of the colon (HCT-116), brain (U-87 MG), breast (MCF-7), and stomach (MGC-803).[3][12]

Several studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically in the G2/M phase, in cancer cells. This is often a downstream consequence of their primary mechanism of action, such as tubulin inhibition or kinase inhibition.[12]

Quantitative Analysis of Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
TP6 B16F10 (Murine Melanoma)41.12[1]
1c HCT-116, U-87 MG, MCF-7Not specified, but potent[6]
2d HCT-116, U-87 MG, MCF-7Not specified, but potent[6]
H12 MGC-803 (Gastric)9.47[12]
H12 HCT-116 (Colon)9.58[12]
H12 MCF-7 (Breast)13.1[12]
5a MCF-7 (Breast)3.89[13]
6a HCT-116 (Colon)12.58[13]
6a MCF-7 (Breast)11.71[13]
MM129, MM130, MM131 HeLa, HCT 116, PC-3, BxPC-30.17 - 1.15[14]
Compounds 1, 2, 3 HCC1937, MCF7, HeLa1 - 100[15]
Experimental Protocols for Anticancer Evaluation

This protocol is a generalized procedure based on several sources.[1][6]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Part 4: Antimicrobial Potential of[1][2][3]Triazolo[1,5-a]pyridine Derivatives

The[1][2][3]triazolo[1,5-a]pyridine scaffold has also been explored for the development of novel antimicrobial agents.

Antibacterial Activity

Some[1][2][3]triazolo[1,5-a]pyrimidine-based derivatives have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), two essential enzymes for bacterial survival.[16][17]

A novel class of[1][2][3]triazolo[1,5-a]pyrimidines has shown promising activity against vancomycin-resistant Enterococcus faecium, a challenging nosocomial pathogen.

Antifungal Activity

Derivatives of this scaffold have also demonstrated activity against various fungal strains.[16][17]

Quantitative Analysis of Antimicrobial Activity
Compound IDMicrobial StrainMIC (µM)Reference
Essramycin Gram-positive & Gram-negative bacteria2.0 - 8.0 µg/mL[16]
9d, 9n, 9o, 9p Gram-positive & Gram-negative bacteria16 - 102[16]
9d, 9n, 9o, 9p Fungal species15.50 - 26.30[16]
IV Bacteria0.25 - 2.0 µg/mL[17]
1 E. faecium8 µg/mL
Experimental Protocol: Antimicrobial Susceptibility Testing

A generalized broth microdilution method is described below.[16][17]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 5: Emerging Therapeutic Areas and Future Perspectives

Anti-inflammatory Activity

Several[1][2][3]triazolo[1,5-a]pyridine derivatives have demonstrated significant anti-inflammatory properties in in vivo models of inflammation, with activity comparable to the standard drug indomethacin.

Future Directions

The versatility of the[1][2][3]triazolo[1,5-a]pyridine scaffold suggests that its therapeutic potential is far from exhausted. Future research will likely focus on:

  • Optimization of existing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of novel biological targets for this privileged scaffold.

  • Development of derivatives for use as diagnostic tools and imaging agents. [3]

Part 6: Conclusion

The[1][2][3]triazolo[1,5-a]pyridine core represents a highly valuable scaffold in medicinal chemistry. Its synthetic tractability and ability to mimic endogenous purines have led to the discovery of a diverse range of biologically active compounds. With ongoing research and the application of modern drug discovery techniques,[1][2][3]triazolo[1,5-a]pyridine derivatives are poised to remain a significant source of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions.

Part 7: References

  • 1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - MDPI

  • 1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC - NIH

  • [Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - NIH]([Link])

  • [Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC]([Link])

  • 1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed

  • 1][2][3]triazolo[1,5-a]pyridines as JAK2 Inhibitors - PubMed

  • 1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry

  • [A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][11][16] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities | Request PDF - ResearchGate]([Link])

  • [A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][11][16]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed]([Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Reduction of 2-Cyano-Triazolopyridine to the 2-Aminomethyl Derivative

< Introduction The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[4] Its derivatives have shown a wide range of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[4] Its derivatives have shown a wide range of biological activities, making them attractive core structures for the development of novel therapeutics.[5] The 2-aminomethyl substituted triazolopyridine, in particular, serves as a crucial building block, providing a key vector for the introduction of further molecular complexity and modulation of physicochemical properties. The transformation of the readily accessible 2-cyano precursor to the corresponding primary amine is a pivotal step in the synthesis of these important compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of 2-cyano-triazolopyridine. It delves into the mechanistic underpinnings of the most reliable reduction methodologies, offers detailed, field-proven protocols, and emphasizes the critical safety considerations associated with the powerful reagents employed.

Mechanistic Considerations and Strategy Selection

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For a heteroaromatic system such as 2-cyano-triazolopyridine, the choice of reducing agent and conditions is paramount to achieving high yields and minimizing side reactions. The two primary strategies discussed herein are catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation

Catalytic hydrogenation is an economical and scalable method for nitrile reduction.[6] The reaction involves the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond, mediated by a heterogeneous metal catalyst.

Mechanism: The reaction proceeds through the formation of an intermediate imine, which is further reduced to the primary amine. A potential side reaction is the condensation of the intermediate imine with the product amine, leading to the formation of secondary and tertiary amines.[6] The choice of catalyst, solvent, and reaction conditions can significantly influence the selectivity towards the desired primary amine.[6]

Commonly used catalysts include Raney® Nickel, Palladium on carbon (Pd/C), and Platinum dioxide (PtO₂).[6] For the reduction of cyanopyridines, Raney® Nickel often provides excellent results.

Metal Hydride Reduction

Strong hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines.[7][8] These reagents deliver a hydride ion (H⁻) to the electrophilic carbon of the nitrile.

Mechanism: The reaction with LiAlH₄ involves the initial addition of a hydride to the nitrile, forming an imine-aluminate complex. A second hydride addition then leads to a diamidoaluminate intermediate, which upon aqueous workup, is hydrolyzed to yield the primary amine.[9] LiAlH₄ is a potent reducing agent and will also reduce other functional groups such as esters, carboxylic acids, and amides.[10] Borane complexes can also be employed for nitrile reduction, often exhibiting greater functional group tolerance than LiAlH₄.[11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol details the reduction of 2-cyano-triazolopyridine using Raney® Nickel, a highly active catalyst for this transformation.

Materials and Equipment
  • 2-cyano-triazolopyridine

  • Raney® Nickel (50% slurry in water)[12]

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Ammonia solution (e.g., 7N in MeOH) (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂) cylinder with regulator

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Celite® or other filter aid

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or solvent at all times. [1][12][13] Avoid exposure to air.

  • Hydrogen gas is highly flammable and explosive. [14] Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. The hydrogenation apparatus must be properly grounded.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[3]

Step-by-Step Procedure
  • Catalyst Preparation: In a fume hood, carefully weigh the desired amount of Raney® Nickel slurry. Wash the catalyst by decanting the water and replacing it with the reaction solvent (e.g., methanol) multiple times to remove residual water.

  • Reaction Setup: To a suitable pressure vessel, add the 2-cyano-triazolopyridine and the reaction solvent (e.g., methanol). If desired, add a solution of ammonia in methanol to suppress the formation of secondary amine byproducts.

  • Catalyst Addition: Carefully add the washed Raney® Nickel slurry to the reaction vessel under a stream of inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Seal the pressure vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 65 °C).[15] Monitor the reaction progress by observing the uptake of hydrogen and/or by analytical techniques such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. It is crucial to keep the filter cake wet with solvent at all times to prevent ignition. [3] After filtration, the catalyst can be carefully quenched with a dilute acid solution.[3]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-aminomethyl-triazolopyridine.

  • Purification: The crude product can be purified by standard techniques such as crystallization or column chromatography.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of 2-cyano-triazolopyridine using the powerful reducing agent, Lithium Aluminum Hydride.

Materials and Equipment
  • 2-cyano-triazolopyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Fieser workup reagents (e.g., water, 15% aqueous NaOH, more water) or Glauber's salt (Na₂SO₄·10H₂O) for quenching

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon manifold, Schlenk line)

  • Magnetic stirrer and stir bar

  • Ice bath

Safety Precautions
  • Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. [2][16] All glassware must be thoroughly dried, and the reaction must be carried out under a strict inert atmosphere.

  • LiAlH₄ is a corrosive solid. [17] Avoid inhalation of dust and contact with skin and eyes.[16]

  • A Class D fire extinguisher for reactive metals should be readily available.[2] Do not use water or carbon dioxide fire extinguishers. [18]

  • Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and nitrile gloves.[17]

Step-by-Step Procedure
  • Reaction Setup: Assemble oven-dried glassware under an inert atmosphere. To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 2-cyano-triazolopyridine in anhydrous THF.

  • Reagent Preparation: In a separate flask, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution of the starting material in an ice bath. Slowly add the LiAlH₄ suspension to the cooled solution of 2-cyano-triazolopyridine via the dropping funnel with vigorous stirring. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Carefully and slowly quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate can be used for a more controlled quench. This should be done in an ice bath as the quenching process is highly exothermic and generates hydrogen gas.

  • Work-up: The resulting granular precipitate can be removed by filtration. Wash the precipitate thoroughly with THF or another suitable solvent.

  • Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 2-aminomethyl-triazolopyridine.

  • Purification: Purify the crude product by crystallization or column chromatography as needed.

Data Presentation

Comparison of Reduction Methods
ParameterCatalytic Hydrogenation (Raney® Ni)LiAlH₄ Reduction
Reagent H₂ gas, Raney® NickelLithium Aluminum Hydride
Solvent Methanol, EthanolAnhydrous THF, Diethyl ether
Temperature Room Temperature to 65 °C[15]0 °C to Room Temperature
Pressure Atmospheric to high pressure (e.g., 500 psi)[15]Atmospheric
Selectivity Good, can be tuned by additives (e.g., NH₃)High for nitrile reduction
Functional Group Tolerance Good for many groups, but can reduce alkenes, alkynes, and nitro groupsPoor, reduces many carbonyl-containing functional groups[10]
Safety Flammable H₂ gas, pyrophoric catalyst[1][12]Highly reactive with water, corrosive[2][16]
Scalability Readily scalableScalable with appropriate engineering controls
Work-up Filtration of catalystCareful quenching and filtration
Typical Yields Good to excellentGood to excellent

Visualization of Workflows

Catalytic Hydrogenation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Weigh 2-cyano-triazolopyridine and solvent C Combine reactants and catalyst in pressure vessel A->C B Prepare Raney® Ni slurry (wash with solvent) B->C D Purge with N₂ then H₂ C->D E Pressurize with H₂ and stir D->E F Monitor reaction progress E->F G Vent H₂ and purge with N₂ F->G H Filter through Celite® (KEEP WET) G->H I Concentrate filtrate H->I J Purify product I->J

Caption: Workflow for Catalytic Hydrogenation.

LiAlH₄ Reduction Workflow

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Quench & Work-up A Dissolve 2-cyano-triazolopyridine in anhydrous THF C Cool substrate solution (ice bath) A->C B Prepare LiAlH₄ suspension in anhydrous THF D Slowly add LiAlH₄ suspension B->D C->D E Stir at room temperature D->E F Cool reaction mixture (ice bath) E->F G Carefully quench (e.g., Fieser) F->G H Filter precipitate G->H I Dry and concentrate filtrate H->I J Purify product I->J

Caption: Workflow for LiAlH₄ Reduction.

Conclusion

The reduction of 2-cyano-triazolopyridine to 2-aminomethyl-triazolopyridine is a critical transformation for the synthesis of a variety of biologically active molecules. Both catalytic hydrogenation with Raney® Nickel and reduction with Lithium Aluminum Hydride are effective methods to achieve this conversion. The choice between these methods will depend on factors such as the presence of other reducible functional groups in the molecule, the desired scale of the reaction, and the available equipment and safety infrastructure. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
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  • Wikipedia. (2023). Nitrile reduction. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Chamberland, S. (2012). Standard Operating Procedure: Weighing and Working with Raney Nickel. University of Massachusetts Lowell.
  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved February 12, 2026, from [Link]

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride.
  • Vineeth Chemicals. (n.d.). About Catalysts. Retrieved February 12, 2026, from [Link]

  • The Ultimate Guide to Raney Nickel Mesh. (2024, August 22).
  • Actylis Lab Solutions. (2010, June 10). Lithium aluminum hydride MSDS.
  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • Wikipedia. (2023). Raney nickel. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2021). Hydrogen Atom Abstraction by Heterogeneous–Homogeneous Hybrid Catalyst of CeO2 and 2-Cyanopyridine via Redox of CeO2 for C–H Bond Oxidation with Air. ACS Catalysis. Retrieved February 12, 2026, from [Link]

  • PubMed. (2021). Pyridine Borane as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved February 12, 2026, from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-triazolopyridine. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved February 12, 2026, from [Link]

  • YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved February 12, 2026, from [Link]

  • PubMed. (2020). Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst. Retrieved February 12, 2026, from [Link]

  • Scopus. (2004). Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved February 12, 2026, from [Link]

  • MDPI. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Molecules. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). The Hidden Role of Boranes and Borohydrides in Hydroboration Catalysis. Retrieved February 12, 2026, from [Link]

  • YouTube. (2021, April 21). Catalytic Hydrogenation. Retrieved February 12, 2026, from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Retrieved February 12, 2026, from [Link]

  • Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2023). Triazolopyridine. In Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Triazolopyridine Stability Under Basic Conditions

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: Why is my triazolopyridine compound degrading or rearranging in the presence of a base? A1: Triazolopyridine s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: Why is my triazolopyridine compound degrading or rearranging in the presence of a base?

A1: Triazolopyridine systems, particularly the[1][2][3]triazolo[4,3-a]pyridine isomer, can be susceptible to a base-catalyzed process known as the Dimroth rearrangement.[1][2] This rearrangement involves the opening of the triazole ring, followed by rotation and re-closure to form a more thermodynamically stable isomer, such as a[1][2][3]triazolo[1,5-a]pyridine.[4] In some cases, the ring-opened intermediate can be trapped by nucleophiles or undergo other degradation pathways, leading to a loss of the desired product.

Q2: What is the general mechanism of base-catalyzed ring opening?

A2: The process is initiated by the deprotonation of the triazolopyridine ring or nucleophilic attack by the base. For instance, a hydroxide ion can attack an electrophilic carbon atom in the pyridine ring, leading to the cleavage of a C-N bond in the triazole ring. This forms a transient, open-chain intermediate which can then re-cyclize to form a different, often more stable, triazolopyridine isomer.[5]

Visualizing the Problem: The Dimroth Rearrangement

The following diagram illustrates a plausible mechanism for the base-catalyzed Dimroth rearrangement, which is a common pathway for the isomerization and potential degradation of certain triazolopyridine scaffolds.

G cluster_start Initial Triazolopyridine cluster_intermediate Ring Opening cluster_end Rearrangement/Degradation A [1,2,4]Triazolo[4,3-a]pyridine (Less Stable Isomer) B Nucleophilic Attack by Base (e.g., OH⁻) on Electrophilic Carbon A->B Base (e.g., NaOH) C Ring-Opened Intermediate B->C C-N Bond Cleavage D [1,2,4]Triazolo[1,5-a]pyridine (More Stable Isomer) C->D Re-cyclization E Other Degradation Products C->E Trapping/Decomposition G Start Low Yield / Multiple Spots Observed Q1 What type of base are you using? Start->Q1 A1_Nucleophilic Nucleophilic (e.g., NaOH, KOH, NaOMe) Q1->A1_Nucleophilic Nucleophilic A1_NonNucleophilic Non-Nucleophilic (e.g., K₂CO₃, DBU, DIPEA) Q1->A1_NonNucleophilic Non-Nucleophilic Sol1 Switch to a Non-Nucleophilic, Sterically Hindered Base (e.g., DBU, DIPEA, or a phosphazene base) A1_Nucleophilic->Sol1 Q2 What are your reaction a) Temperature? b) Time? A1_NonNucleophilic->Q2 Sol1->Q2 A2_High High Temp / Long Time Q2->A2_High a) High b) Long A2_Low Low Temp / Short Time Q2->A2_Low a) Low b) Short Sol2 Optimize for Kinetic Control: - Lower the temperature - Reduce reaction time - Monitor closely by TLC/HPLC A2_High->Sol2 End Improved Yield and Purity A2_Low->End Sol2->End

Sources

Optimization

purification methods for [1,2,4]triazolo[1,5-a]pyridine-2-carbonitrile

Technical Support Center: [1,2,4]Triazolo[1,5-a]pyridine-2-carbonitrile Purification Case ID: PUR-TZP-CN-02 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1,2,4]Triazolo[1,5-a]pyridine-2-carbonitrile Purification

Case ID: PUR-TZP-CN-02 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Subject: Troubleshooting Isolation, Purity, and Yield Issues

Executive Summary

[1,2,4]Triazolo[1,5-a]pyridine-2-carbonitrile (CAS: 1697164-14-9) is a fused heterocyclic intermediate critical for medicinal chemistry scaffolds (e.g., JAK inhibitors, adenosine receptor antagonists).[1] Its purification is often complicated by its high polarity, tendency to "oil out" during crystallization, and susceptibility to hydrolysis at the nitrile position.

This guide synthesizes field-proven protocols to address these specific challenges, moving beyond generic advice to provide a causal understanding of the purification logic.

Module 1: Crystallization & Precipitation (Primary Isolation)

Q: My crude product forms a sticky oil instead of crystals. How do I fix this?

A: This "oiling out" phenomenon occurs when the compound separates as a liquid phase before it can crystallize, usually because the temperature is above the melting point of the solvated product or the supersaturation is too high.

Troubleshooting Protocol:

  • Solvent Switch: Avoid single solvents like Ethanol if oiling persists. Switch to a binary system where the compound is soluble in the hot "good" solvent but strictly insoluble in the "bad" solvent.

    • Recommended System:Acetonitrile (good) / Water (bad) or Ethyl Acetate (good) / Hexane (bad) .

  • The "Cloud Point" Technique:

    • Dissolve crude solid in minimal hot Acetonitrile (approx. 60-70°C).

    • Add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of hot Acetonitrile to clear it.

    • Critical Step: Turn off the heat and let the flask cool in the oil bath. Do not remove it. This slow cooling prevents rapid oiling.

  • Seeding: If you have even a micro-spatula of pure material, add it at 35-40°C. This provides a nucleation surface that bypasses the oil phase.

Q: What is the best solvent system for recrystallization?

A: Based on the polarity of the triazolopyridine core and the nitrile handle, we recommend the following hierarchy based on impurity profile:

Impurity TypeRecommended Solvent SystemMechanism of Action
Trace Organics / Tars Ethanol (95%) High solubility of tars in supernatant; product crystallizes on cooling.
Inorganic Salts (Cu, Pd) DMF / Water (1:4) Dissolve in min. DMF, precipitate with water. Salts stay in aqueous phase.
Regioisomers ([4,3-a]) Acetonitrile The [1,5-a] isomer is thermodynamically more stable and packs differently; MeCN often discriminates these polymorphs.

Module 2: Chromatography (Polishing & Separation)

Q: My product trails (tails) significantly on Silica Gel. Is my column overloaded?

A: Likely not overloaded. The tailing is caused by the basic nitrogen atoms in the pyridine/triazole ring interacting with acidic silanol (Si-OH) groups on the silica surface.

Corrective Action:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase (e.g., DCM/MeOH). This blocks the silanol sites.

  • Stationary Phase Switch: If purity is critical (>99.5%), switch to Neutral Alumina stationary phase. Alumina is less acidic and prevents the "sticking" of the pyridine nitrogen.

Q: I see a minor impurity (~5-10%) that runs very close to my product. What is it?

A: In the synthesis of [1,2,4]triazolo[1,5-a]pyridines, the kinetic product is often the [1,2,4]triazolo[4,3-a]pyridine isomer. Under thermal conditions, this undergoes a Dimroth Rearrangement to the more stable [1,5-a] isomer.

  • Diagnosis: Check the NMR.[2] The [4,3-a] isomer typically has a proton signal shifted downfield relative to the [1,5-a] bridgehead proton.

  • Fix: If this impurity is present, reflux the crude material in Glacial Acetic Acid or Ethanol for 2-4 hours before purification. This forces the rearrangement to completion, converting the impurity into your desired product.

Module 3: Chemical Stability & Scavenging

Q: My product turned from off-white to yellow/brown upon drying. Why?

A: This suggests contamination with:

  • Iodine/Oxidants: If synthesized via oxidative cyclization (e.g., I2/KI or PIFA methods).[3]

    • Fix: Wash the organic layer with 10% Sodium Thiosulfate during workup.

  • Hydrolysis: The C-2 nitrile is electron-deficient and susceptible to hydrolysis to the amide (CONH2) if exposed to strong acids or bases during workup.

    • Fix: Ensure all aqueous washes are pH neutral (pH 6-7). Avoid prolonged exposure to 1M NaOH or HCl.

Standard Operating Procedures (SOPs)

SOP 1: Flash Chromatography Protocol
  • Cartridge: Silica Gel (40-63 µm), 12g per 100mg crude.

  • Equilibration: 100% Dichloromethane (DCM) with 1% TEA.

  • Gradient:

    • 0-5 min: 100% DCM.

    • 5-20 min: 0% to 5% Methanol (in DCM).

    • Note: The product typically elutes around 2-3% MeOH.

  • Detection: UV at 254 nm (strong absorption by the aromatic system).

SOP 2: Removal of Metal Catalysts (Cu/Pd)

If your synthesis involved copper-catalyzed oxidative cyclization:

  • Dissolve crude in EtOAc.

  • Wash 3x with 5% aqueous Ethylenediaminetetraacetic acid (EDTA) or 10% Ammonium Hydroxide .

  • The aqueous layer will turn blue (Copper-amine complex), indicating successful removal.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckIsomer Check NMR for [4,3-a] Isomer Start->CheckIsomer Rearrange Reflux in AcOH (Dimroth Rearrangement) CheckIsomer->Rearrange Isomer Present Workup Aqueous Workup (Wash w/ Na2S2O3 if Iodine used) CheckIsomer->Workup No Isomer Rearrange->Workup SolidState Is Crude Solid? Workup->SolidState Recryst Recrystallization (MeCN or EtOH) SolidState->Recryst Yes (Major) Column Flash Chromatography (DCM/MeOH + 1% TEA) SolidState->Column No (Oily/Complex) Final Pure [1,2,4]triazolo[1,5-a]pyridine-2-carbonitrile Recryst->Final Column->Final

Caption: Decision tree for isolating the thermodynamic [1,5-a] product from crude mixtures.

References

  • Synthesis & Cyclization Mechanisms

    • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (2024).[4][5][6] Molecules, 29(4), 894.[7] Link

    • Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles. (2023).[4] Chemistry & Chemical Technology, 17(2). Link

  • General Purification & Solvent Selection

    • Recrystallization Guide: Process, Procedure, Solvents.[2] Mettler Toledo. Link

    • Common Solvents for Recrystallization.[2][8][9] University of Rochester, Dept. of Chemistry. Link

  • Rearrangement Chemistry (Dimroth)

    • A Convenient Preparation of [1,2,4]Triazolo[1,5-a]pyridines.[5][7][10][11]Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of Triazolopyridine Derivatives in DMSO

Answering your questions on the solubility of triazolopyridine derivatives, this technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions on the solubility of triazolopyridine derivatives, this technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the scientific reasoning behind them, ensuring both technical accuracy and practical, field-tested insights.

This guide is designed to address common challenges and questions related to the solubility of triazolopyridine derivatives in Dimethyl Sulfoxide (DMSO), a widely used solvent in drug discovery and development.[1][2] Triazolopyridines are a class of heterocyclic compounds with a triazole ring fused to a pyridine ring.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my triazolopyridine derivative not dissolving in DMSO, even though it's a powerful solvent?

A1: While DMSO is an excellent solvent for a wide range of compounds, several factors can affect the solubility of your specific triazolopyridine derivative.[1][4] These can be broadly categorized into compound-specific and solvent-specific issues.

  • Compound-Specific Factors:

    • High Crystal Lattice Energy: The energy required to break the crystal lattice of a solid compound can be high, making it difficult for the solvent to dissolve it. This is an intrinsic property of the compound's solid state.

    • Molecular Structure: The presence of certain functional groups can influence solubility. For instance, aromatic six-membered heterocyclic compounds with two heteroatoms have been associated with lower DMSO solubility.[5] Conversely, the presence of groups like amides or non-fused benzene rings may increase solubility.[5][6]

    • Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It's possible you are working with a less soluble polymorph.[7]

  • Solvent-Specific Factors:

    • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Water in DMSO can significantly decrease the solubility of many organic compounds.[8] Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or one that has been properly stored to minimize water absorption.[9][10]

    • Temperature: Solubility is temperature-dependent. Gently warming the solution (e.g., to 30-40°C) can help dissolve the compound, but be cautious as excessive heat can cause degradation.[11]

Q2: My compound dissolved in DMSO initially, but now I see precipitates after storage. What happened?

A2: This is a common issue and is often related to changes in the solution over time.

  • Moisture Absorption: As mentioned, DMSO readily absorbs water.[8] If the stock solution vial has been opened multiple times, it has likely absorbed atmospheric moisture, which can cause the compound to precipitate.[8][12]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can promote precipitation.[8][12] Each cycle provides an opportunity for crystal nucleation and growth. It is best practice to aliquot your stock solution into single-use volumes to avoid this.[12][13]

  • Compound Instability: Some compounds can degrade over time in DMSO, leading to the formation of less soluble byproducts.[14]

  • Supersaturation: It's possible your initial solution was supersaturated. This is a metastable state where the concentration of the dissolved compound is higher than its thermodynamic solubility.[7] Over time, the system may equilibrate, leading to precipitation of the excess compound.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge. It occurs because the compound, while soluble in the high-DMSO concentration of the stock solution, is not soluble in the final aqueous environment of your assay medium.[12] Here are some strategies to mitigate this:

  • Reverse Dilution: Instead of adding the DMSO stock to the buffer, try adding the aqueous buffer to the DMSO stock solution dropwise while vortexing. This allows for a more gradual change in solvent polarity.[12]

  • Stepwise Dilution: Perform a series of smaller, stepwise dilutions rather than a single large dilution.[13]

  • Increase Final DMSO Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO may keep the compound in solution. However, be mindful of the DMSO tolerance of your biological system, as concentrations above 0.5% can be toxic to some cell lines.[12][13]

  • Use of Co-solvents or Excipients: In some cases, the addition of a small amount of a co-solvent or a solubilizing excipient (like cyclodextrin) to the aqueous buffer can help maintain solubility.[13]

  • Pre-warming the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help.[12]

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Compound will not dissolve in 100% DMSO High crystal lattice energy of the compound.Gently warm the solution (30-40°C). Use a sonicator to aid dissolution.
Poor quality DMSO (contains water).Use fresh, anhydrous (≥99.9% purity) DMSO.[9]
Incorrect solvent for the compound's polarity.While rare for triazolopyridines in DMSO, consider alternative solvents if DMSO fails.
Precipitation in DMSO stock during storage Moisture absorption.Aliquot stock solutions into single-use vials. Store in a desiccator.[12]
Freeze-thaw cycles.Avoid repeated freezing and thawing by preparing aliquots.[8][12]
Compound degradation.Prepare fresh stock solutions more frequently. Store at -80°C for long-term storage.[13]
Precipitation upon dilution into aqueous buffer Low aqueous solubility of the compound.Use reverse or stepwise dilution.[12][13]
Final DMSO concentration is too low.If the assay allows, increase the final DMSO concentration (typically ≤0.5% for cell-based assays).[13]
Compound has "crashed out" of solution.Consider using a co-solvent or solubilizing agent in the aqueous buffer.[13]

Experimental Protocols

Protocol 1: Preparation of a Triazolopyridine Derivative Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of a test compound in 100% DMSO.[9]

Materials:

  • Triazolopyridine derivative (solid form)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[9]

  • Analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Target Concentration: Decide on the desired final concentration of your stock solution (e.g., 10 mM, 20 mM).

  • Weigh the Compound: Accurately weigh the required amount of your triazolopyridine derivative using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, you can gently warm the solution to 30-40°C in a water bath or use a sonicator for 5-10 minutes.[10][11]

  • Storage:

    • Once the compound is fully dissolved and the solution is clear, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[12][13]

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • For short-term storage (up to 1 month), store at -20°C. For long-term storage, store at -80°C.[13]

Protocol 2: Kinetic vs. Thermodynamic Solubility Measurement

Understanding the difference between kinetic and thermodynamic solubility is crucial for interpreting your results.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which it precipitates.[15][16][17] It is a non-equilibrium measurement and is typically used for high-throughput screening in early drug discovery.[16][18] The resulting precipitate is often amorphous.[15]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given solvent.[7][18] It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound in the saturated solution.[16][19] This measurement is more relevant for lead optimization and formulation development.[18]

This method provides a rapid assessment of kinetic solubility.[19]

Materials:

  • 10 mM DMSO stock solution of your triazolopyridine derivative

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare serial dilutions of your 10 mM DMSO stock in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the aqueous buffer.

  • Mix the plate well and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is an estimate of the kinetic solubility.

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Start: Solubility Issue with Triazolopyridine Derivative check_compound Is the compound fully dissolved in 100% DMSO? start->check_compound no_dissolve No check_compound->no_dissolve No yes_dissolve Yes check_compound->yes_dissolve Yes troubleshoot_dissolution Troubleshoot Dissolution: - Use fresh, anhydrous DMSO - Gently warm the solution - Sonicate no_dissolve->troubleshoot_dissolution check_precipitation Is precipitation occurring during storage or upon dilution? yes_dissolve->check_precipitation troubleshoot_dissolution->check_compound storage_precip Storage check_precipitation->storage_precip In Storage dilution_precip Dilution check_precipitation->dilution_precip Upon Dilution troubleshoot_storage Troubleshoot Storage: - Aliquot into single-use vials - Avoid freeze-thaw cycles - Store at -80°C storage_precip->troubleshoot_storage troubleshoot_dilution Troubleshoot Dilution: - Use reverse or stepwise dilution - Adjust final DMSO concentration - Consider co-solvents dilution_precip->troubleshoot_dilution end_goal Achieve a stable, soluble solution for experiments troubleshoot_storage->end_goal troubleshoot_dilution->end_goal

Caption: A flowchart for troubleshooting common solubility problems.

Factors Influencing Triazolopyridine Solubility in DMSO

G cluster_compound Compound Properties cluster_solvent Solvent/Environmental Factors solubility Solubility in DMSO crystal_lattice Crystal Lattice Energy solubility->crystal_lattice molecular_structure Molecular Structure (e.g., Heterocycles) solubility->molecular_structure polymorphism Polymorphism solubility->polymorphism dmso_purity DMSO Purity (Water Content) solubility->dmso_purity temperature Temperature solubility->temperature storage_conditions Storage Conditions (Freeze-Thaw) solubility->storage_conditions

Caption: Key factors that can affect the solubility of compounds.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Quora. (2023, January 16). What is the solubility of DMSO in water?. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Make-Solvents. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • Rachman, A., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(21), 15899.
  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]

  • Lapan, J. L., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 10(4), 358–367.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5521-5523.
  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Abrahamsson, B., & Johansson, D. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Roy, T., et al. (2023). Synthesis and evaluation of HFIP bearing triazolo-amides as amyloid-β aggregation inhibitors and suppressors of aggregation induced neuroinflammation. RSC Medicinal Chemistry, 14(10), 1957–1968.
  • El-Faham, A., & El-Sayed, I. (2007). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. In Drug Discovery.
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]

  • Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3165.
  • Lagunin, A. A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Computer-Aided Molecular Design, 17(2-4), 191–200.
  • Gauto, D. F., et al. (2019). Low dose DMSO treatment induces oligomerization and accelerates aggregation of α-synuclein. Scientific Reports, 9(1), 5703.
  • Gauto, D. F., et al. (2019). Low Dose DMSO Treatment Induces Oligomerization and Accelerates Aggregation of α-Synuclein.
  • Kim, J. H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330.
  • Ortore, M. G., et al. (2016). Evidence of DMSO-Induced Protein Aggregation in Cells. The Journal of Physical Chemistry A, 120(10), 1709–1715.
  • Mohammad, M., et al. (2021). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 11(52), 32906–32917.

Sources

Optimization

troubleshooting N-N bond formation in triazolopyridine synthesis

Technical Support Center: Triazolopyridine Synthesis From the Desk of the Senior Application Scientist Welcome to the technical support guide for . This resource is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazolopyridine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for . This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. The formation of the fused triazole ring, particularly the nitrogen-nitrogen bond, is often the most critical and challenging step. This guide provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to solve issues effectively in your own laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is critically low, or the reaction is not proceeding at all. What are the primary factors I should investigate?

Low or zero yield in a triazolopyridine synthesis via oxidative cyclization is a common but solvable issue. The problem almost always lies within one of four areas: the choice and handling of the oxidizing agent, the purity of your starting materials, the reaction conditions, or the atmospheric conditions.

  • 1. Oxidizing Agent Selection and Stoichiometry: The oxidative cyclization of a hydrazone or amidine precursor is the linchpin of this synthesis. The oxidant's nature, strength, and amount are paramount. A weak oxidant may not drive the reaction to completion, while an overly harsh one can degrade your starting material or product.

    • Insight: The choice of oxidant is highly substrate-dependent. Electron-rich pyridines may require milder conditions, whereas electron-deficient systems might need a more potent reagent. It is crucial to start with a well-established procedure for a similar substrate if available. Many modern methods favor metal-free oxidants like iodine or N-Chlorosuccinimide (NCS) due to their mildness and simpler work-up.[1][2]

    • Troubleshooting Steps:

      • Verify Stoichiometry: Ensure you are using the correct molar equivalents of the oxidant. A slight excess (1.1 to 1.5 equivalents) is common, but a large excess can lead to side reactions.

      • Consider an Alternative Oxidant: If a mild oxidant fails, consider switching to a different class. See the table below for a comparison.

      • Freshness Matters: Some oxidants, like phenyliodine(III) diacetate (PIDA) or (diacetoxyiodo)benzene (PIFA), can degrade upon storage. Use a freshly opened bottle or test for activity.

  • 2. Starting Material Purity: The precursor, typically a 2-(2-arylidenehydrazinyl)pyridine or N-(pyridin-2-yl)amidine, must be pure.

    • Insight: The most common impurity in a hydrazone precursor is unreacted 2-hydrazinopyridine or the corresponding aldehyde/ketone. These can consume the oxidizing agent or lead to undesired side products.

    • Troubleshooting Steps:

      • Analyze Your Precursor: Use NMR or LC-MS to confirm the identity and purity of your starting material before starting the cyclization.

      • Repurify if Necessary: Recrystallize or perform column chromatography on your precursor to remove impurities.[3] The condensation to form the hydrazone should be driven to completion and the product isolated cleanly.[2]

  • 3. Reaction Conditions (Solvent, Temperature, Time):

    • Insight: The solvent plays a key role in solubilizing reagents and mediating reactivity. Temperature controls the reaction kinetics; too low, and the activation energy barrier for N-N bond formation may not be overcome. Too high, and you risk decomposition or rearrangement.

    • Troubleshooting Steps:

      • Solvent Choice: Ensure your solvent is anhydrous if required by the reaction. Common solvents include DMF, acetonitrile, ethanol, and acetic acid.[2][4][5]

      • Temperature Adjustment: Many oxidative cyclizations run well at room temperature.[1][2] If the reaction is sluggish, gentle heating (e.g., 50-70 °C) can be beneficial.[4] Monitor the reaction by TLC to check for product formation versus decomposition as you increase the temperature.

      • Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor progress by TLC or LC-MS every 1-2 hours.

  • 4. Reaction Atmosphere:

    • Insight: Some oxidative cyclizations, particularly those using copper catalysts, utilize atmospheric air as the terminal oxidant.[5][6] In these cases, running the reaction under an inert atmosphere (like Nitrogen or Argon) will inhibit the reaction. Conversely, for oxygen-sensitive reagents, an inert atmosphere is essential.

    • Troubleshooting Steps:

      • Check the Procedure: Verify if the literature procedure specifies an air or inert atmosphere.

      • Ensure Proper Setup: If air is the oxidant, ensure the reaction vessel is not sealed airtight. A balloon of air or simply leaving the vessel open to the air (with proper ventilation) is often sufficient.

Table 1: Comparison of Common Oxidizing Agents for Triazolopyridine Synthesis
Oxidizing AgentTypical ConditionsStoichiometry (equiv.)Key Considerations
Iodine (I₂) / Base Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, H₂O), RT1.1 - 2.0Metal-free, mild, work-up requires quenching with Na₂S₂O₃.[1][7]
NCS DMF, 0 °C to RT1.1 - 1.5Very mild and efficient, often high-yielding, metal-free.[2]
MnO₂ Solvent (e.g., Toluene, CH₂Cl₂), Reflux5.0 - 10.0Heterogeneous, requires large excess, useful for acid-sensitive substrates.[7]
PIFA / PIDA Solvent (e.g., CH₂Cl₂, MeCN), RT1.1 - 1.2Powerful and fast, but can be harsh and may not tolerate sensitive groups.[8]
Cu(OAc)₂ / Air Solvent (e.g., EtOH), HeatCatalytic (0.1)Uses air as the green terminal oxidant, but requires catalyst/product separation.[5][6]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side reactions?

The formation of multiple products is a clear sign that your reaction conditions are not optimized for selectivity. The primary culprits are incomplete reactions, over-oxidation, or undesired rearrangements.

  • Incomplete Cyclization: You may be isolating an intermediate. For instance, in iodine-mediated reactions, a partially halogenated, uncyclized intermediate might be present.

    • Solution: Increase reaction time or gently warm the reaction to facilitate the final ring-closing step.

  • Over-oxidation or Degradation: Aggressive oxidants or prolonged heating can cause the desired triazolopyridine product, which contains a relatively electron-rich heterocyclic system, to degrade into a complex mixture of byproducts.

    • Solution: Reduce the reaction temperature, use a milder oxidant (see Table 1), or decrease the equivalents of the current oxidant. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Hydrolysis of Hydrazone: If there is water in your reaction medium (and the reaction is not explicitly aqueous), your hydrazone precursor can hydrolyze back to 2-hydrazinopyridine and the aldehyde/ketone.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is properly dried before starting the reaction.

  • Isomeric Rearrangement: For the synthesis of[4][9][10]triazolo[4,3-a]pyridines, a common side reaction is the Dimroth rearrangement to the thermodynamically more stable[4][9][10]triazolo[1,5-a]pyridine isomer. This is often promoted by acid or heat.

    • Solution: Run the reaction at a lower temperature and under neutral or basic conditions if possible to suppress this pathway.

Mechanistic Insight: The Oxidative Cyclization Pathway

Understanding the mechanism is key to troubleshooting. The most common pathway for forming the N-N bond involves the oxidation of the hydrazone nitrogen, followed by an intramolecular electrophilic cyclization onto the pyridine nitrogen.

Mechanism cluster_0 Step 1: Oxidation cluster_1 Step 2: N-N Bond Formation (Cyclization) cluster_2 Step 3: Aromatization A Hydrazone Precursor B Oxidized Intermediate (e.g., Nitrilimine-like) A->B  -2e⁻, -2H⁺  (Oxidant) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Triazolopyridine Product C->D  -H⁺

Caption: Generalized mechanism of oxidative N-N bond formation.

Q3: How do I choose the most appropriate oxidizing agent for my specific substrate?

Selecting the right oxidant from the start can save significant time. Your decision should be based on the electronic and steric properties of your substrate and the presence of other functional groups.

Oxidant_Selection Decision Workflow for Oxidant Selection Start Start: Analyze Substrate AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive EWG Are strong EWGs present on pyridine ring? AcidSensitive->EWG No UseNCS Try NCS or MnO₂ AcidSensitive->UseNCS Yes MetalFree Is a metal-free method preferred? EWG->MetalFree No UsePIFA Try PIFA/PIDA EWG->UsePIFA Yes UseIodine Try Iodine/Base MetalFree->UseIodine Yes UseCu Consider Cu/Air MetalFree->UseCu No

Caption: Decision tree for selecting an appropriate oxidizing agent.

Reference Protocol: Iodine-Mediated Oxidative Cyclization

This protocol provides a general method for the synthesis of a 3-aryl-[4][9][10]triazolo[4,3-a]pyridine from a hydrazone precursor, adapted from established procedures.[1][11]

Materials:

  • (E)-2-(2-benzylidenehydrazinyl)pyridine (1.0 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the (E)-2-(2-benzylidenehydrazinyl)pyridine (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the starting hydrazone).

  • Initiation: Stir the suspension at room temperature for 10 minutes. Add iodine (1.2 equiv) portion-wise over 5 minutes. The solution will turn a dark brown/purple color.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours when the starting material spot has been fully consumed.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Add saturated aqueous sodium thiosulfate solution dropwise until the dark iodine color completely disappears.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 3-phenyl-[4][9][10]triazolo[4,3-a]pyridine product.[3]

References

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. (2024). [Link]

  • A Mild Synthesis of[4][9][10]Triazolo[4,3-a]pyridines. ResearchGate. (2010). [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. (2024). [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Organic Process Research & Development. (2024). [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. (2024). [Link]

  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. (2024). [Link]

  • Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Chemistry. (2016). [Link]

  • Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. ResearchGate. (2016). [Link]

  • Efficient Synthesis and X-ray Structure of[4][9][10]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. (2018). [Link]

  • Convenient Two-Step Preparation of[4][9][10]Triazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Carboxylic Acids. ResearchGate. (2010). [Link]

  • A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. RSC Advances. (2023). [Link]

  • Synthesis of Fused Bicyclic[4][9][10]-Triazoles from Amino Acids. Organic Letters. (2019). [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. (2023). [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). [Link]

  • Chemistry of 1,2,4-Triazoles in Current Science. ISRES. (2022). [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. (2018). [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Crystal Structure Analysis of [1,2,4]Triazolo[1,5-a]pyridine Derivatives

Executive Summary: The Regioisomeric "Trap" in Drug Discovery In the development of kinase inhibitors and adenosine receptor antagonists, the [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure due to its b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomeric "Trap" in Drug Discovery

In the development of kinase inhibitors and adenosine receptor antagonists, the [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure due to its bioisosteric relationship with purines. However, a critical synthetic challenge often goes unnoticed until late-stage validation: the Dimroth Rearrangement .

Synthetic routes targeting the [1,5-a] system often produce the kinetic [4,3-a] isomer, or mixtures of both. While 1D-NMR can suggest structures, it frequently fails to definitively distinguish between these fused regioisomers due to overlapping chemical shifts.

This guide objectively compares structural determination methods, establishing Single Crystal X-ray Diffraction (SC-XRD) not merely as a characterization tool, but as a critical checkpoint for validating Regiochemistry and analyzing Supramolecular Synthons (H-bonding/


-stacking) that drive solubility and bioavailability.

The Structural Challenge: [1,5-a] vs. [4,3-a] Isomers

Before analyzing the crystal structure, one must understand the chemical ambiguity. The [4,3-a] isomer is often the kinetic product, which can rearrange to the thermodynamically stable [1,5-a] isomer under basic or acidic conditions (Dimroth Rearrangement).[1]

Decision Pathway: Resolving Isomer Ambiguity

dimroth_pathway Start Precursor (2-hydrazinopyridine) Cyclization Cyclization (Orthoesters/Carboxylic Acids) Start->Cyclization Kinetic Kinetic Isomer [1,2,4]triazolo[4,3-a]pyridine Cyclization->Kinetic Mild Conditions Thermodynamic Thermodynamic Isomer [1,2,4]triazolo[1,5-a]pyridine Cyclization->Thermodynamic Harsh Conditions Rearrangement Dimroth Rearrangement (Base/Heat) Kinetic->Rearrangement Isomerization Analysis Structural Validation (NMR vs SC-XRD) Kinetic->Analysis Rearrangement->Thermodynamic Thermodynamic->Analysis

Figure 1: The Dimroth Rearrangement pathway. Distinguishing the final product requires rigorous structural proof.

Comparative Analysis of Structural Determination Methods

For this specific scaffold, we compared the efficacy of standard analytical techniques.

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) DFT (Computational) PXRD (Powder)
Regio-differentiation Absolute. Direct visualization of ring fusion (N-bridgehead position).Ambiguous. Chemical shifts (

) are very similar; requires subtle NOE correlations which can be misleading in fused planar systems.
Supportive. Can predict stability energies (

), but cannot prove which isomer actually formed.
Fingerprinting. Good for polymorph ID, but cannot solve de novo structure without high-quality Rietveld refinement.
Intermolecular Data High. Maps H-bonds,

-

stacking, and packing motifs crucial for solubility.
None. Solvated state breaks intermolecular networks.Theoretical. Gas-phase optimization often misses crystal packing forces.Medium. Can infer lattice parameters but lacks atomic resolution for interactions.
Sample Requirement Single Crystal (

mm).

5 mg dissolved solid.
None (In silico).

10-50 mg powder.
Turnaround 24-48 Hours (crystallization dependent).1 Hour.24-72 Hours (CPU dependent).1 Hour.

Verdict: While NMR is faster, SC-XRD is mandatory for the lead compound in a series to unequivocally assign the [1,5-a] vs [4,3-a] scaffold.

Deep Dive: Crystal Packing & Supramolecular Motifs

Once the regiochemistry is confirmed via SC-XRD, the analysis must shift to Supramolecular Synthons . These non-covalent interactions define the "druggability" (solubility/melting point) of the derivative.

A. - Stacking Interactions

The [1,2,4]triazolo[1,5-a]pyridine system is planar and aromatic, making it prone to strong


-stacking.
  • Observation: Centrosymmetric dimers are common.

  • Key Metrics:

    • Centroid-Centroid Distance: Typically 3.7 – 3.9 Å in these derivatives.[2]

    • Slippage: Offset stacking is preferred to minimize repulsion.

    • Impact: High degrees of stacking often correlate with lower aqueous solubility.

B. Hydrogen Bonding (C-H...N)

Unlike systems with classic donors (OH, NH), the core scaffold often relies on C-H...N weak hydrogen bonds.

  • Donor: Pyridine ring hydrogens.[3][4]

  • Acceptor: Triazole nitrogens (N1 or N2).

  • Hirshfeld Surface Analysis: In modern analysis, these interactions contribute ~30-40% of the total Hirshfeld surface, appearing as red spots on the

    
     surface.
    

Experimental Protocol: From Synthesis to Structure Solution

This protocol is designed to maximize the probability of obtaining X-ray quality crystals for this specific flat heterocycle.

Step 1: Crystallization Strategy (Slow Evaporation)

These derivatives are often sparingly soluble. Avoid rapid precipitation.

  • Solvent Selection: Use a binary system. Ethanol/DCM (1:1) or Methanol/Acetonitrile .

  • Dissolution: Dissolve 10-15 mg of the pure derivative in the minimum amount of hot solvent.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
    
  • Growth: Cover with parafilm, poke 2-3 small holes, and leave undisturbed at room temperature (20-25°C) for 3-5 days.

    • Troubleshooting: If needles form (unsuitable for X-ray), switch to Vapor Diffusion (inner vial: saturated solution in THF; outer vial: Pentane).

Step 2: Data Collection & Refinement
  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal vibration of the terminal substituents.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred for these organic lattices to maximize resolution.
  • Refinement Target: Aim for an R-factor (

    
    ) 
    
    
    
    .
  • Disorder Check: Watch for disorder in flexible alkyl chains attached to the rigid triazolopyridine core.

Workflow: Structural Validation Pipeline

structure_workflow Sample Synthesized Derivative Screen Solubility Screen (MeOH, DCM, THF) Sample->Screen Method Crystallization (Slow Evap/Diffusion) Screen->Method Harvest Crystal Selection (Polarized Light) Method->Harvest XRD SC-XRD Data Collection (100K) Harvest->XRD Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Analyze Hirshfeld & Packing Analysis Solve->Analyze

Figure 2: Optimized workflow for structural characterization of triazolopyridine derivatives.

References

  • Hirshfeld Surface Analysis of Triazolopyrimidines: Comparison of intermolecular interactions including C-H...N bonds and

    
    -stacking in fused triazole systems.
    Source:
    
  • Regioselectivity & Dimroth Rearrangement: Detailed review of the synthetic pathways and the necessity of structural proof for [1,5-a] vs [4,3-a] isomers. Source:

  • Isomer Differentiation via X-ray: Specific case study using X-ray to confirm the [1,5-a] structure after oxidative cyclization. Source: [IBD-mediated oxidative cyclization... Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives (Beilstein J. Org.[3][5] Chem)]([Link])

  • Supramolecular Features: Analysis of Hydrogen bonding versus

    
    -stacking in triazolopyridine complexes.
    Source:[6]
    
  • Synthesis & Crystal Engineering: Methodologies for synthesizing and crystallizing N-rich triazole systems. Source:

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal ofTriazolo[1,5-a]pyridine-2-carbonitrile

A Guide to the Safe and Compliant Disposal of[1][2][3]Triazolo[1,5-a]pyridine-2-carbonitrile As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire li...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe and Compliant Disposal of[1][2][3]Triazolo[1,5-a]pyridine-2-carbonitrile

As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. The disposition of a specialized heterocyclic compound like[1][2]Triazolo[1,5-a]pyridine-2-carbonitrile requires a nuanced understanding of its chemical properties and the associated regulatory landscape. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and an understanding of its constituent chemical moieties: a triazole ring, a pyridine ring, and a nitrile group.

The core principle of this guide is risk mitigation. The fused aromatic ring system suggests potential biological activity and persistence, the pyridine component introduces concerns of toxicity and flammability, and the carbonitrile group presents a significant hazard due to the potential for releasing highly toxic hydrogen cyanide gas under acidic conditions. Therefore, this compound must be treated as hazardous waste from the moment it is designated for disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste material, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for[1][2]Triazolo[1,5-a]pyridine-2-carbonitrile may not always be accessible, a hazard assessment can be inferred from its structural components.

  • Pyridine Derivatives: These compounds are often classified as hazardous, potentially harmful if inhaled, swallowed, or absorbed through the skin.[3][4] They can cause irritation to the skin, eyes, and respiratory system.[4]

  • Nitrile Compounds (-CN): The primary hazard associated with nitriles is their potential to release toxic hydrogen cyanide (HCN) gas upon contact with acids or through decomposition at high temperatures.[5]

  • Triazole Derivatives: Triazoles can exhibit a wide range of biological effects and should be handled as potentially toxic substances.[6][7]

Mandatory Personal Protective Equipment (PPE):

Adherence to PPE protocols is non-negotiable. All handling of waste containing this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][4]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[1][8]Protects against splashes of contaminated solvents or accidental contact with solid waste.
Hand Protection Nitrile or neoprene gloves.[1] Check manufacturer's compatibility charts for breakthrough times.Provides a barrier against dermal absorption, which is a potential route of exposure for pyridine-based compounds.[4]
Protective Clothing A fully buttoned, long-sleeved lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a chemical fume hood.[1] A respirator may be needed for spill cleanup.[4]Confines vapors and fine particulates, preventing respiratory exposure to this potentially toxic compound.

Regulatory Compliance: A Non-Negotiable Framework

The disposal of[1][2]Triazolo[1,5-a]pyridine-2-carbonitrile falls under strict regulations for hazardous waste management. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10] Pyridine and its derivatives are explicitly classified as hazardous waste.[3]

Key Compliance Directives:

  • Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[1][11] This can lead to environmental contamination and potentially hazardous reactions within the sewer system.

  • Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource.[1][12] They provide specific guidelines, waste containers, and pickup schedules tailored to your location and local regulations.

  • Waste Characterization: All chemical waste must be properly identified. As a pyridine and nitrile-containing compound, this waste is considered hazardous.[3]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for collecting and storing waste[1][2]Triazolo[1,5-a]pyridine-2-carbonitrile prior to its removal by EHS professionals.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.

  • Solid Waste: Collect pure compound, residual powders, and contaminated consumables (e.g., weighing papers, gloves, TLC plates, absorbent pads) in a dedicated solid waste container.[2][7]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.[7] Do not mix this waste stream with other organic or aqueous wastes unless their compatibility is confirmed.[10] For instance, mixing with acidic waste is critically dangerous.

Step 2: Container Selection and Labeling

The integrity of the waste containment is crucial for safety.

  • Container Choice: Use only containers provided or approved by your EHS office. These are typically made of compatible materials like high-density polyethylene (HDPE) or glass for liquids and wide-mouth plastic tubs for solids.[11] The container must have a sealable, airtight lid.[1][4]

  • Labeling: This is a critical step for regulatory compliance and safety. As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[4][13] The label must include:

    • Full Chemical Name: "[1][2]Triazolo[1,5-a]pyridine-2-carbonitrile" and list any solvents or other components with their approximate percentages.[13]

    • Hazard Identification: Clearly mark the associated hazards (e.g., "Toxic," "Irritant").

    • Researcher Information: Your name, lab number, and contact information.

Step 3: Interim Storage in the Laboratory

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab while awaiting pickup.[12][14]

  • Location: The SAA should be located in a well-ventilated area, such as within a chemical fume hood or a designated secondary containment cabinet.[1][14]

  • Secondary Containment: The primary waste container must be kept within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[1][14]

  • Incompatible Materials: Store the waste container away from incompatible materials, especially strong acids and strong oxidizing agents, to prevent violent reactions or the generation of toxic gases.[1][4][5]

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.[7]

Step 4: Arranging for Final Disposal

Once the waste container is nearly full (typically ¾ full) or has reached the local time limit for accumulation, arrange for its disposal.[14]

  • Contact EHS: Follow your institution's procedure to request a waste pickup, which is often done through an online system or by contacting the EHS office directly.[12][14]

  • Provide Information: Be prepared to provide the EHS team with a complete and accurate description of the waste contents as detailed on the label.[11]

  • Disposal Method: The typical and most effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste facility.[3][11]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.[1]

  • Consult SDS and EHS: Refer to the relevant safety data information and contact your institution's EHS for guidance on cleanup.

  • Cleanup (if trained): For small spills, and only if you are trained and have the appropriate spill kit, you can proceed with cleanup.

    • Wear the full complement of PPE described in Section 1.

    • Absorb the spill with an inert material like vermiculite, sand, or a commercial solvent adsorbent.[4] Do not use combustible materials like paper towels as the primary absorbent.

    • Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container for disposal.

    • Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the lab, close the doors, and contact your institution's emergency response or EHS team immediately.

Visual Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the safe disposal of[1][2]Triazolo[1,5-a]pyridine-2-carbonitrile.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_request start Waste Generated: [1,2,4]Triazolo[1,5-a]pyridine- 2-carbonitrile assess Perform Hazard Assessment (Pyridine, Nitrile, Triazole) Don Required PPE start->assess spill Spill Occurs start->spill segregate Segregate Waste Stream (Solid vs. Liquid) assess->segregate solid_container Select EHS-Approved Solid Waste Container segregate->solid_container liquid_container Select EHS-Approved Liquid Waste Container segregate->liquid_container solid_label Label Container: 'Hazardous Waste', Full Chemical Name, Date, PI Info solid_container->solid_label solid_store Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_label->solid_store request Container is 3/4 Full or Time Limit Reached? Request EHS Pickup solid_store->request liquid_label Label Container: 'Hazardous Waste', All Components & %, Date, PI Info liquid_container->liquid_label liquid_store Store in Secondary Containment in SAA (Away from Acids!) liquid_label->liquid_store liquid_store->request end_proc Waste Removed by EHS for Incineration request->end_proc spill_action Evacuate & Alert Ventilate Area Contact EHS spill->spill_action Yes

Caption: Disposal workflow for[1][2]Triazolo[1,5-a]pyridine-2-carbonitrile.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. Available at: [Link]

  • J.T. Baker. Pyridine Material Safety Data Sheet. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • PubChem. (1,2,4)Triazolo(1,5-a)pyridine-6-carbonitrile, 8-((2-(dibutylamino)-4-phenyl-5-thiazolyl)imino)-2-(1-ethylpentyl)-5,8-dihydro-7-methyl-5-oxo-. National Center for Biotechnology Information. Available at: [Link]

  • University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. Available at: [Link]

  • Loba Chemie. Pyridine for Synthesis Safety Data Sheet. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Pyridine. Available at: [Link]

  • Carl ROTH. 1,2,4-Triazole Safety Data Sheet. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2,3,5,6-tetrachloropyridine. Available at: [Link]

  • PubChem. [1][2]Triazolo[1,5-a]pyrazine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • LabXchange. How To: Lab Waste. YouTube. Available at: [Link]

  • UMN Organic Chemistry. Handling Lab Waste. YouTube. Available at: [Link]

  • PubChem. [1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (1,2,4)Triazolo(4,3-a)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • ECHA CHEM. Harmonised classifications:[1][2]Triazolo[4,3-a]pyridine-6-carboxylic acid. European Chemicals Agency. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Sodium[1][2]triazolo[1,5-a]pyrimidin-7-ol. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-triazole. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency. Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

Sources

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